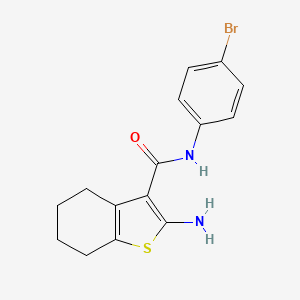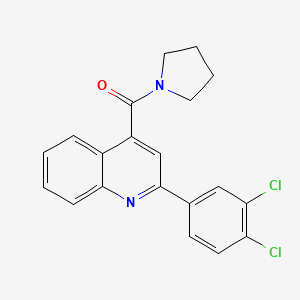![molecular formula C14H20N2O3S B3554804 N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide](/img/structure/B3554804.png)
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide, also known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a class IIb HDAC that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
HDAC6 is involved in the deacetylation of various proteins, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide leads to the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways, including the aggresome-autophagy pathway and the unfolded protein response pathway. These pathways promote the degradation of misfolded proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. This compound has been shown to promote the clearance of misfolded proteins in neuronal cells and improve motor function in animal models of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide is its specificity for HDAC6, which minimizes off-target effects. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for clinical use. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in certain disease contexts.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide. One potential area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various disease contexts.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-2-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to have anti-tumor effects in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound works by inhibiting HDAC6, which leads to the accumulation of acetylated proteins and subsequent activation of various cellular pathways that promote cell death in cancer cells.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c15-20(18,19)13-7-5-12(6-8-13)10-16-14(17)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVPXFONVHTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3554723.png)
![N-[2-(methylthio)phenyl]-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B3554733.png)

![diethyl 2-[(2-chlorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3554746.png)
![3-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B3554757.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3554764.png)
![4-benzyl-1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B3554772.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B3554777.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B3554780.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3554786.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B3554793.png)


![methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3554841.png)